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Compound of Interest

Compound Name: LML134

Cat. No.: B2814439 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for LML134, a novel

histamine H3 receptor (H3R) inverse agonist developed for the treatment of excessive sleep

disorders. The information is compiled from publicly available scientific literature and clinical

trial information.

Executive Summary
LML134 is a potent and selective H3R inverse agonist designed with a unique kinetic profile.

Preclinical data demonstrate that LML134 rapidly penetrates the brain, achieves high receptor

occupancy, and then disengages from its target quickly. This "fast-on/fast-off" profile is intended

to promote wakefulness without the common side effect of insomnia seen in previous H3R

inverse agonists.[1][2][3][4] The following sections detail the pharmacodynamic,

pharmacokinetic, and selectivity data, along with the experimental protocols used to generate

this information.

Mechanism of Action: H3R Inverse Agonism
LML134 acts as an inverse agonist at the histamine H3 receptor. H3 receptors are primarily

located on presynaptic histaminergic neurons in the tuberomammillary nucleus (TMN) of the

brain and act as autoreceptors to inhibit histamine synthesis and release.[5] By blocking the

constitutive activity of these receptors, LML134 increases the firing rate of histaminergic

neurons, leading to enhanced histamine release in the cortex and other arousal centers. This
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elevated histamine then activates postsynaptic H1 receptors, promoting a state of wakefulness.

[3][5]

The key therapeutic hypothesis for LML134 is that its rapid disengagement from the H3R will

provide a sufficient wake-promoting effect during the day, while allowing for normal sleep

patterns at night, thus avoiding mechanism-related insomnia.[2][3][4]
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Caption: LML134 Mechanism of Action.

Quantitative Preclinical Data
The following tables summarize the key quantitative data reported for LML134.

Pharmacodynamics
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Parameter Species/Assay Value Reference

hH3R Binding Affinity

(Ki)
Binding Assay 12 nM [1]

hH3R Functional

Activity (Ki)
cAMP Assay 0.3 nM [1]

Receptor Occupancy

(ED80)
Rat 0.22 mg/kg [5]

Pharmacokinetics (Rat Model)
Parameter Route Value Reference

Time to Max

Concentration (Tmax)
Oral 0.5 hours [1]

Fraction Absorbed

(Fa)
Oral 44% [1]

Terminal Half-life (t½) Intravenous (IV) 0.44 hours [1]

Plasma Protein Binding
Species Fraction Unbound (Fu) Reference

Rat 39.0% [1]

Dog 57.6% [1]

Human 33.6% [1]

Selectivity Profile
LML134 demonstrated high selectivity for the H3 receptor. In a comprehensive screening

panel, it showed no significant activity at 137 other targets, including the histamine H1, H2, and

H4 receptors, as well as the hERG channel, which is critical for cardiac safety assessment.[1]

Experimental Protocols
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This section outlines the methodologies for key preclinical assessments.

In Vitro Binding and Functional Assays
Objective: To determine the binding affinity and functional potency of LML134 at the human

H3 receptor.

Protocol Summary:

Binding Assay (Ki): Radioligand binding assays were performed using membranes from

cells expressing the human H3 receptor. The affinity (Ki) was determined by measuring

the displacement of a specific radioligand by increasing concentrations of LML134.

cAMP Functional Assay (Ki): A functional assay was used to measure the inverse agonist

activity. This likely involved a cell-based system measuring the modulation of cyclic

adenosine monophosphate (cAMP) levels following receptor activation. The potency of

LML134 as an inverse agonist was quantified.[1]

In Vivo Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME)

properties of LML134 in an animal model.

Protocol Summary (Rat Model):

Dosing: Sprague-Dawley rats were administered LML134 via oral (PO) and intravenous

(IV) routes.[2]

Sample Collection: Blood samples were collected at serial time points post-dosing.

Analysis: Plasma concentrations of LML134 were quantified using an appropriate

bioanalytical method (e.g., LC-MS/MS).

Parameter Calculation: Pharmacokinetic parameters including Tmax, half-life, and fraction

absorbed were calculated from the plasma concentration-time profiles.[1]

Brain Receptor Occupancy Study
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Objective: To measure the extent and duration of LML134 binding to H3 receptors in the

living brain.

Protocol Summary (Human Study):

Study Design: An open-label, adaptive design study was conducted in healthy male

volunteers.[6]

Imaging Agent: Positron Emission Tomography (PET) was used with the specific H3R

radioligand [11C]MK-8278.[6]

Procedure: Participants received a single oral dose of LML134. PET scans were

conducted to visualize and quantify the displacement of the radioligand from brain H3

receptors, thereby determining receptor occupancy at different dose levels.[6]
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Caption: High-level preclinical to clinical workflow for LML134.
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Conclusion
The preclinical data package for LML134 supports its development as a differentiated H3R

inverse agonist. Its potency, selectivity, and, most notably, its rapid pharmacokinetic and

pharmacodynamic profile, are consistent with its target therapeutic profile of promoting

wakefulness while minimizing the risk of insomnia.[1][2][4] These findings provided a strong

rationale for advancing LML134 into clinical trials to assess its safety and efficacy in patients

with excessive sleep disorders, such as shift work disorder.[1][7][8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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